9,10-Bis[3-methylphenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[3-methylphenyl]anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two 3-methylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[3-methylphenyl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes 9,10-dibromoanthracene and 3-methylphenylboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent, such as toluene, under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis[3-methylphenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
9,10-Bis[3-methylphenyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a fluorescent probe for bioimaging.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent fluorescence properties
Mechanism of Action
The mechanism of action of 9,10-Bis[3-methylphenyl]anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, including OLEDs and bioimaging. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its aromatic structure .
Comparison with Similar Compounds
- 9,10-Bis(4-methylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
Comparison:
- 9,10-Bis[3-methylphenyl]anthracene vs. 9,10-Bis(4-methylphenyl)anthracene : Both compounds have similar structures, but the position of the methyl group affects their photophysical properties.
- This compound vs. 9,10-Bis(phenylethynyl)anthracene : The presence of ethynyl groups in the latter enhances its electronic properties, making it more suitable for certain optoelectronic applications.
- This compound vs9,10-Diphenylanthracene : The methyl groups in the former provide additional steric hindrance, affecting its reactivity and stability .
Properties
CAS No. |
43217-32-9 |
---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
9,10-bis(3-methylphenyl)anthracene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-23-13-3-5-15-25(23)28(22-12-8-10-20(2)18-22)26-16-6-4-14-24(26)27/h3-18H,1-2H3 |
InChI Key |
XYYLXQKNBIYFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.